4-acetylbenzyl 2-chloro-4-nitrobenzoate
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Overview
Description
4-acetylbenzyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO5 It is a derivative of benzoic acid, featuring both acetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylbenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 4-acetylbenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetylbenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-acetylbenzyl 2-amino-4-chlorobenzoate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 4-acetylbenzyl alcohol.
Scientific Research Applications
4-acetylbenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the acetylbenzyl ester.
4-acetylbenzyl alcohol: Contains the acetylbenzyl group but lacks the nitro and chloro substituents.
4-nitrobenzyl chloride: Contains the nitro group but has a benzyl chloride instead of an ester linkage
Uniqueness
4-acetylbenzyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and related fields .
Properties
IUPAC Name |
(4-acetylphenyl)methyl 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-10(19)12-4-2-11(3-5-12)9-23-16(20)14-7-6-13(18(21)22)8-15(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMOEADHFXENBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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